

# **Ggascclycrch physical and chemical properties**

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An In-depth Technical Guide to the Core Physical and Chemical Properties of Gacyclidine

It is highly probable that "**Ggascelycrch**" is a misspelling of Gacyclidine. This document will proceed under that assumption.

Gacyclidine, a phencyclidine derivative, is a notable non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its unique neuroprotective properties have made it a subject of significant interest in the fields of neuroscience and drug development.[1][2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Gacyclidine, its mechanism of action, and the experimental protocols used to characterize it.

## **Physicochemical Properties**

A summary of the known physical and chemical properties of Gacyclidine is presented below. It is important to note that while some data are derived from experimental measurements, others are predicted values and should be considered as such.



Property	Value	Source
Molecular Formula	C16H25NS	Experimental
Molar Mass	263.44 g/mol	Calculated
Appearance	White solid powder	Experimental
Solubility	Soluble in DMSO, limited solubility in water	Experimental
Boiling Point	352.5 ± 17.0 °C	Predicted
Density	1.054 ± 0.06 g/cm <sup>3</sup>	Predicted
рКа	8.56 ± 0.20	Predicted
IUPAC Name	1-[(1R,2S)-2-methyl-1- thiophen-2- ylcyclohexyl]piperidine	Nomenclature

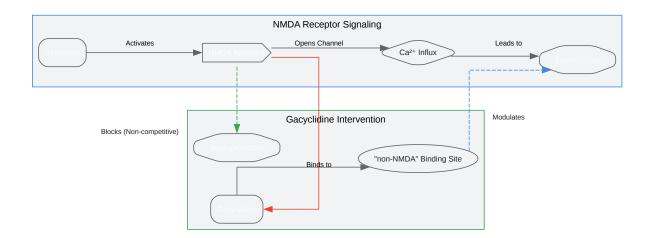
## **Mechanism of Action: A Dual Interaction**

Gacyclidine's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor.[1][2] This interaction is crucial for its neuroprotective effects, as overactivation of NMDA receptors is a key factor in excitotoxic neuronal death.

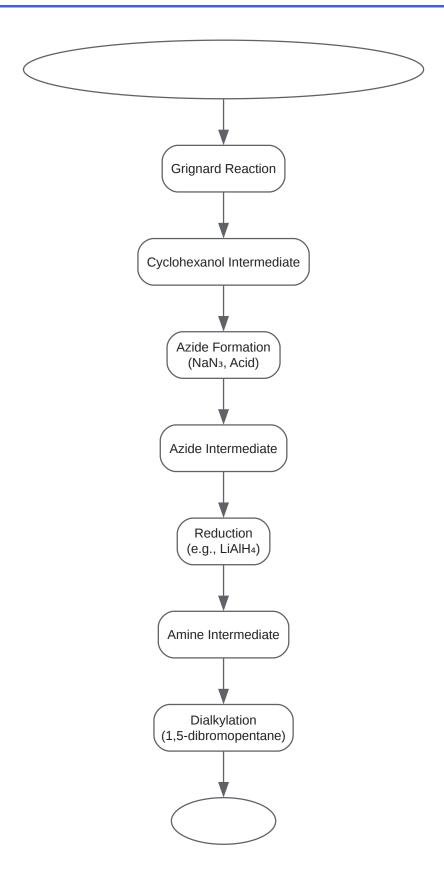
The binding of Gacyclidine to the NMDA receptor is stereoselective. The (-)-enantiomer, (-)-GK11, demonstrates a significantly higher affinity (2.5 nM) for the receptor, comparable to that of the well-known NMDA receptor antagonist dizocilpine (MK-801).[1] In contrast, the (+)-enantiomer, (+)-GK11, has a tenfold lower affinity.[1]

Interestingly, Gacyclidine also interacts with "non-NMDA" binding sites, which are particularly concentrated in the molecular layer of the cerebellum.[1] This secondary interaction is believed to contribute to Gacyclidine's lower neurotoxicity compared to other NMDA receptor antagonists.[1]









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## References

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